methyl 3-amino-5-methyl-1H-indole-2-carboxylate

Description

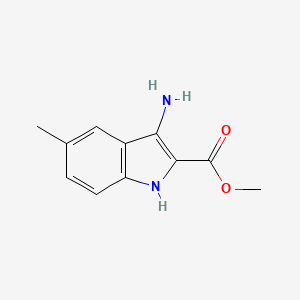

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS 462068-67-3) is an indole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . Its structure comprises a methyl ester at position 2, an amino group at position 3, and a methyl substituent at position 5 (Figure 1). The compound is stored under inert conditions at 2–8°C to ensure stability . Safety data indicate hazards related to skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

IUPAC Name |

methyl 3-amino-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15-2/h3-5,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTRNZODNOATRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the reaction conditions may include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituent positions, ester groups, and functional moieties (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations :

- Ester Group Impact: Ethyl esters (e.g., Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate) exhibit higher molecular weights and lipophilicity compared to methyl esters, influencing solubility and pharmacokinetics .

- Substituent Position: The amino group at position 3 vs.

- Functional Group Differences: Hydroxyl or methoxy groups (e.g., Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate) reduce basicity compared to amino-substituted analogs, impacting solubility and metabolic stability .

Biological Activity

Methyl 3-amino-5-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

The structure features an indole ring, which is known for its versatility in biological applications, particularly due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating a series of indole derivatives found that compounds similar to this compound demonstrated potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound B | 0.015 | 0.030 | Staphylococcus aureus |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values for this compound were not directly provided in the studies but are suggested to be in a similar range based on structural activity relationships observed in related compounds.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies on related indole compounds have shown promising results against various cancer cell lines, suggesting that modifications to the indole core can enhance cytotoxicity.

Case Study: Anticancer Activity Evaluation

A recent study evaluated several indole derivatives, including this compound, for their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that:

- Compound E (a derivative) showed an IC50 value of 15 μM against A549 cells.

- This compound exhibited moderate cytotoxicity, with further optimization suggested to improve efficacy.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the amino group at the C3 position and the carboxylate group at C2 are critical for enhancing interactions with biological targets.

Key Findings from SAR Studies:

- Substituent Effects : Variations at the C6 position significantly influenced activity; halogenated groups improved binding affinity and potency.

- Indole Core Modifications : Extending branches at the C3 position enhanced hydrophobic interactions, leading to increased integrase inhibitory effects against HIV, highlighting the compound's potential beyond antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-amino-5-methyl-1H-indole-2-carboxylate?

- Methodology : The compound is typically synthesized via condensation reactions using 3-formylindole-2-carboxylate derivatives. For example, 3-formyl intermediates react with heterocyclic amines (e.g., aminothiazolones) under acidic reflux conditions (acetic acid, 3–5 hours) to form Schiff base adducts . Hydrolysis of ester precursors (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) using NaOH in ethanol under reflux (2 hours) yields carboxylic acids, which can be esterified to obtain methyl esters .

- Key Parameters : Monitor reaction progress via TLC (30% ethyl acetate in hexane) and adjust equivalents of sodium acetate (1.0–2.0 equiv) to optimize yields .

Q. How is this compound characterized post-synthesis?

- Methodology :

- Purity : HPLC (>95% purity) or melting point analysis (compare to literature values, e.g., mp 208–210°C for indole-5-carboxylic acid derivatives) .

- Structural Confirmation : Use -/-NMR to verify substitution patterns (e.g., NH at C3, methyl at C5). IR spectroscopy confirms ester carbonyl (~1700 cm) and amino groups (~3300 cm) .

Q. What purification methods are effective for this compound?

- Methodology :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4 to 1:2 gradients) to separate byproducts .

- Acid-Base Extraction : For amino-containing derivatives, adjust pH to 2 with HCl to precipitate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodology :

- Catalysis : Replace acetic acid with Lewis acids (e.g., ZnCl) to accelerate Schiff base formation .

- Microwave-Assisted Synthesis : Reduce reflux time from 5 hours to 30 minutes while maintaining >90% yield .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of 3-formyl intermediates .

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

- Methodology :

- Substitution Patterns : Modify the C5 methyl group to halogens (e.g., Cl, Br) or methoxy to study electronic effects on bioactivity .

- Ester Hydrolysis : Convert methyl ester to free carboxylic acid (using NaOH/EtOH) to evaluate the impact of hydrophilicity .

- Heterocyclic Fusion : Attach thiazole or pyrimidine rings at C3 to explore binding affinity with biological targets .

Q. How can advanced analytical techniques resolve contradictions in spectral data?

- Methodology :

- X-Ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining crystal structures .

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed byproducts) with high sensitivity .

- Dynamic NMR : Analyze tautomeric equilibria in solution (e.g., keto-enol forms) .

Q. What protocols ensure stability during storage and handling?

- Methodology :

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the amino group .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Q. How are computational methods applied to predict biological activity?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms) .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with experimental IC data to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.